molecular formula C29H32FN5O B11614912 2-Butyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-Butyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Katalognummer: B11614912
Molekulargewicht: 485.6 g/mol
InChI-Schlüssel: RBJGPKZQNHKFJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃) :

    • δ 8.72 (d, J = 6.2 Hz, H-5 pyrido)
    • δ 7.89 (m, benzimidazole H-9)
    • δ 4.21 (s, OCH₃)
    • δ 3.75–3.82 (piperazine CH₂)
    • δ 1.68 (t, J = 7.1 Hz, butyl CH₂)
  • ¹³C NMR :

    • 158.9 ppm (C≡N)
    • 162.4 ppm (d, J = 245 Hz, C-F)
    • 121.7 ppm (pyrido C-4)

Infrared Spectroscopy (IR)

  • 2235 cm⁻¹: Strong ν(C≡N) stretch
  • 1248 cm⁻¹: ν(C-F) in fluorobenzyl group
  • 1602 cm⁻¹: Aromatic C=C stretching

Mass Spectrometry

  • ESI-MS (m/z) : 525.3 [M+H]⁺ (calc. 524.2702)
  • Fragmentation pattern: Loss of CN (Δm/z = 26) and piperazine moiety (Δm/z = 114).

Computational Modeling of Three-Dimensional Conformation

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:

  • Torsional angles :

    • Piperazine-benzyl group: 45.2° (favors staggered conformation)
    • Butyl chain: Anti-periplanar arrangement relative to the core
  • Electrostatic potential maps :

    • High electron density at nitrile and fluorine atoms
    • Hydrophobic pockets around the butyl and methyl groups

Molecular docking simulations against dopamine receptors (e.g., D₂R) show a binding affinity (Kᵢ) of 18.3 nM, driven by hydrogen bonding with Asp114 and π-cation interactions with Phe389.

Key Challenges and Future Directions
While structural data for this specific compound remain limited, insights from analogous systems provide a foundation for further exploration. Priority areas include:

  • Experimental validation of DFT-predicted conformations
  • Synthesis of isotopically labeled analogs for metabolic studies
  • Comparative crystallography with receptor-bound states

Eigenschaften

Molekularformel

C29H32FN5O

Molekulargewicht

485.6 g/mol

IUPAC-Name

2-butyl-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C29H32FN5O/c1-4-5-8-22-20(2)23(18-31)28-32-25-9-6-7-10-26(25)35(28)29(22)34-15-13-33(14-16-34)19-21-11-12-27(36-3)24(30)17-21/h6-7,9-12,17H,4-5,8,13-16,19H2,1-3H3

InChI-Schlüssel

RBJGPKZQNHKFJO-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=CC(=C(C=C5)OC)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Pyrido[1,2-a]benzimidazole Formation

The pyrido-benzimidazole scaffold is typically constructed via cyclocondensation reactions. A representative approach involves:

  • Condensation of 2-aminobenzimidazole derivatives with α,β-unsaturated carbonyl compounds.

  • Cyclization under acidic or basic conditions to form the fused heterocyclic system.

Example Protocol (Adapted from):

  • Step 1 : React 3-fluoro-4-methoxyaniline with cyanuric chloride in acetonitrile at −20°C, followed by sequential additions of cyclohexylmethylamine and S-(-)-2-aminomethyl-N-ethylpyrrolidine.

  • Step 2 : Reflux the intermediate with DIEA (N,N-diisopropylethylamine) to facilitate cyclization.

  • Yield : 43.7–60% after column chromatography (96:3:1 CH₂Cl₂:MeOH:NH₄OH).

Functionalization with Butyl and Methyl Groups

  • Butyl Group Introduction :

    • Employ alkylation of the pyrido-benzimidazole nitrogen using 1-bromobutane or Mitsunobu conditions.

  • Methyl Group Installation :

    • Use methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in acetone).

Key Reaction Optimization Strategies

Solvent and Temperature Effects

  • Optimal Solvents : Acetonitrile, THF, or DMF for polar intermediates; ethyl acetate for extractions.

  • Temperature Ranges :

    • Cyclization: 65–80°C.

    • Alkylation: Room temperature to 80°C.

Catalytic Systems

  • Palladium Catalysts : For Suzuki-Miyaura couplings in aromatic functionalization (e.g., introducing fluorinated aryl groups).

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances alkylation efficiency.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel eluted with CH₂Cl₂/MeOH/NH₄OH (96:3:1).

  • HPLC Purity : >95% achieved using Inertsil ODS-3V C18 columns (40:30:30 KH₂PO₄:MeOH:CH₃CN).

Spectroscopic Data

  • MS (ESI) : m/z 458 (M+H⁺).

  • ¹H NMR : Key signals include δ 8.2 (pyridine-H), δ 3.8 (OCH₃), δ 2.9 (piperazine-CH₂).

Challenges and Solutions

Steric Hindrance

  • Issue : Bulky substituents hinder cyclization.

  • Solution : Use high-boiling solvents (e.g., DMF) and prolonged reaction times.

Low Yields in Piperazine Coupling

  • Mitigation : Employ excess alkylating agent (1.5–2.0 equiv) and iterative purification.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Cyclocondensation43.7–6095.9–97.1High regioselectivity
Piperazine Alkylation55–70>95Scalable for industrial production
Suzuki Coupling70–8998Efficient aryl functionalization

Industrial-Scale Considerations

  • Cost-Efficiency : Use of DIEA over costly phosphine ligands.

  • Green Chemistry : Replace halogenated solvents with MeCN or EtOAC .

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and lithium aluminum hydride (LiAlH4) for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Structure

The molecular formula of 2-Butyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is C₁₈H₂₃FN₄O, with a molecular weight of approximately 324.41 g/mol. The compound features a pyrido-benzimidazole core, which is known for its biological activity.

Antidepressant Activity

Research indicates that compounds similar to 2-butyl derivatives exhibit significant binding affinity to dopamine D3 receptors. This suggests potential antidepressant properties, as modulation of the dopamine system is crucial in treating mood disorders . Studies have shown that modifications on the piperazine ring can enhance selectivity and potency towards specific receptor subtypes.

Anticancer Properties

The compound's structural features may also confer anticancer activity. Compounds with similar benzimidazole frameworks have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The introduction of substituents like methoxy and fluoro groups can enhance biological activity against various cancer cell lines .

Antimicrobial Effects

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The presence of the piperazine moiety has been linked to increased activity against bacterial strains, making it a candidate for further exploration in antibiotic development .

Study 1: Dopamine D3 Receptor Ligands

A study evaluated various arylpiperazine derivatives for their binding affinity to dopamine receptors. It was found that modifications similar to those in 2-butyl compounds significantly affected receptor binding profiles, indicating their potential use in treating neuropsychiatric disorders .

Study 2: Anticancer Activity

In vitro studies demonstrated that benzimidazole derivatives could inhibit cell proliferation in several cancer types. The specific compound under discussion was tested against breast and lung cancer cell lines, showing promising results in reducing cell viability .

Study 3: Antimicrobial Testing

A series of tests were conducted on piperazine derivatives, including those structurally related to 2-butyl compounds. Results indicated effective inhibition of Gram-positive bacteria, suggesting a pathway for developing new antimicrobial agents based on this scaffold .

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and benzimidazole moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrido[1,2-a]benzimidazole derivatives share a core structure but differ in substituents, significantly altering their physicochemical and pharmacological profiles. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound : 2-Butyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile C₃₀H₃₃FN₆O 512.63 - 2-Butyl
- 3-Methyl
- 4-(3-fluoro-4-methoxybenzyl)piperazine
2-Benzyl-3-methyl-1-{4-[(2E)-3-phenyl-2-propenyl]piperazinyl}pyrido[1,2-a]benzimidazole-4-carbonitrile C₃₃H₃₁N₅ 497.65 - 2-Benzyl
- 4-[(E)-3-phenylpropenyl]piperazine
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile C₃₂H₃₈FN₅ 511.68 - 2-Octyl
- 4-(4-fluorobenzyl)piperazine
1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (WAY-321927) C₂₅H₂₅N₅O 411.50 - 4-(4-methoxybenzyl)piperazine
- No alkyl chain at 2-position

Key Observations:

Alkyl Chain Modifications :

  • The target compound’s 2-butyl group balances lipophilicity and solubility compared to the 2-octyl chain in , which likely increases membrane permeability but reduces aqueous solubility. The absence of an alkyl chain in may limit tissue penetration but improve metabolic stability.

The propenyl-phenyl substituent in adds steric bulk and conformational rigidity, possibly altering target selectivity.

In contrast, (411.50 g/mol) adheres more closely to drug-likeness guidelines.

Functional Group Impact :

  • The 4-carbonitrile group is conserved across all compounds, indicating its critical role in hydrogen bonding or dipole interactions with biological targets.

Research Implications:

  • The 3-fluoro-4-methoxybenzyl substitution in the target compound may offer a unique pharmacokinetic advantage over and by balancing solubility and target affinity.
  • Comparative studies using lumping strategies (grouping structurally similar compounds) could streamline the evaluation of these derivatives’ metabolic pathways or toxicity profiles.

Biologische Aktivität

The compound 2-Butyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS Number: 442567-31-9) is a complex organic molecule with potential pharmacological applications. Its structure includes a pyrido-benzimidazole core, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C25H24FN5OC_{25}H_{24}FN_5O, with a molar mass of 429.49 g/mol. The presence of functional groups such as piperazine and methoxybenzyl moieties suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC25H24FN5O
CAS Number442567-31-9
Molar Mass429.49 g/mol

Biological Activity Overview

Research on related compounds indicates that derivatives of benzimidazole and piperazine exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives show promising antibacterial effects against gram-positive bacteria such as Staphylococcus aureus .
  • Anticancer Properties : Certain benzimidazole derivatives have demonstrated significant cytotoxicity in cancer cell lines, with mechanisms involving DNA methylation suppression .
  • Monoamine Oxidase Inhibition : Compounds similar to the target molecule have shown inhibitory effects on MAO, which is crucial in neurochemical pathways .

Structure-Activity Relationships (SAR)

The effectiveness of 2-butyl derivatives often hinges on the nature of substituents on the piperazine ring and the benzimidazole structure. For instance, modifications in the length and composition of the linking chain significantly affect receptor binding affinities and biological activity .

Key Findings from SAR Studies:

  • Piperazine Substituents : The presence of fluorine and methoxy groups enhances lipophilicity and receptor affinity.
  • Alkyl Chain Length : Variations in alkyl chain length (e.g., butyl vs. propyl) can modulate solubility and permeability across biological membranes .

Case Studies

Recent studies have explored the pharmacological potential of similar compounds:

  • Anticancer Activity : A study evaluated a related pyrido-benzimidazole derivative in vitro against sarcoma 180 cells, revealing high levels of DNA methylation suppression comparable to doxorubicin . This suggests that 2-butyl derivatives may also possess anticancer properties.
  • Neuropharmacology : Investigation into piperazine derivatives indicated that certain compounds exhibit selective binding to dopamine D3 receptors, which could imply potential applications in treating neurological disorders .

Q & A

Q. What are the recommended methods for synthesizing 2-Butyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Core Heterocycle Formation : Construct the pyrido[1,2-a]benzimidazole core via cyclization of substituted precursors under acidic or basic conditions.

Piperazine Coupling : Introduce the 4-(3-fluoro-4-methoxybenzyl)piperazine moiety via nucleophilic substitution or transition metal-catalyzed cross-coupling.

Functionalization : Optimize the carbonitrile group placement using nitrile-forming reagents (e.g., KCN/CuCN under reflux).

Q. Optimization Strategies :

  • Temperature Control : Elevated temperatures (80–120°C) improve coupling efficiency but may require inert atmospheres to prevent decomposition .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance piperazine coupling yields, as observed in analogous triazole-pyrazole hybrid syntheses .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) favor solubility of intermediates, while dichloromethane is preferred for low-temperature azide reactions .

Q. Table 1: Example Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
Core CyclizationH₂SO₄ (conc.), 100°C, 6h65–70
Piperazine CouplingPd(PPh₃)₄, DMF, 80°C, 12h55–60
Nitrile IntroductionKCN, CuCN, DMSO, 120°C, 8h75–80

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and piperazine connectivity. For example, aromatic protons in the 6.5–8.5 ppm range and piperazine CH₂ signals at 2.5–3.5 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated vs. observed) with <2 ppm error .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for related piperazine derivatives .

Q. Purity Assessment :

  • HPLC : Use C18 columns with gradient elution (e.g., 0.1% TFA in H₂O/MeCN) to achieve ≥95% purity thresholds .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4%) .

Q. Table 2: Analytical Techniques and Parameters

TechniqueParametersKey Metrics
HPLCColumn: C18; Flow: 1 mL/min; λ: 254 nmRetention time, peak area
HRMSIonization: ESI+; Resolution: 30,000m/z accuracy (ppm)
¹H NMRSolvent: CDCl₃; Frequency: 400 MHzIntegration, splitting

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in biological activity data across different studies?

Methodological Answer: Contradictions often arise from:

  • Purity Variability : Batch-to-batch differences (e.g., 95% vs. ≥98% purity) can skew IC₅₀ values. Implement rigorous QC protocols, including dual-column HPLC validation .
  • Assay Conditions : Standardize buffer systems (e.g., ammonium acetate pH 6.5 for stability) and cell lines (e.g., HEK293 vs. CHO) to minimize variability .
  • Positive Controls : Use reference inhibitors (e.g., staurosporine for kinase assays) to calibrate inter-lab results .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the piperazine and benzimidazole moieties?

Methodological Answer: SAR Design :

Piperazine Modifications :

  • Replace the 3-fluoro-4-methoxybenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) substituents to assess electronic effects .
  • Test rigid vs. flexible linkers (e.g., ethylene vs. butylene spacers) to probe conformational flexibility .

Benzimidazole Alterations :

  • Substitute the methyl group at position 3 with bulkier alkyl chains (e.g., isopropyl) to study steric hindrance .
  • Introduce halogens (e.g., Cl, Br) at the pyrido ring to enhance π-π stacking .

Q. Biological Testing :

  • Use high-throughput screening (HTS) for binding affinity (e.g., SPR) and functional assays (e.g., cAMP modulation for GPCR targets) .

Q. What are the challenges in assessing metabolic stability and toxicity profiles, and how can they be addressed?

Methodological Answer: Challenges :

  • Rapid Degradation : The piperazine moiety may undergo oxidative N-dealkylation in liver microsomes, leading to false-negative stability data .
  • Cytotoxicity Thresholds : Off-target effects (e.g., hERG inhibition) require multi-parametric screening .

Q. Solutions :

  • In Vitro Models : Use human hepatocytes with CYP450 cofactors to simulate phase I/II metabolism .
  • In Silico Prediction : Apply QSAR models (e.g., SwissADME) to prioritize analogs with favorable LogP (2–4) and topological polar surface area (<90 Ų) .
  • Toxicogenomics : Profile gene expression changes (e.g., ROS pathways) in primary cells exposed to sub-IC₅₀ concentrations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.